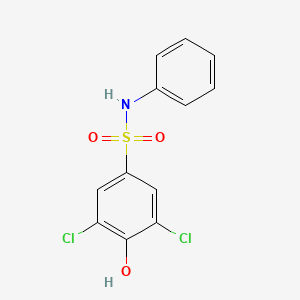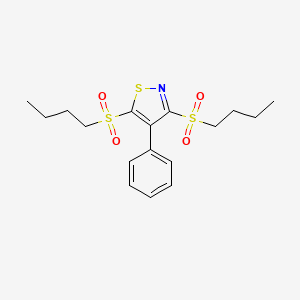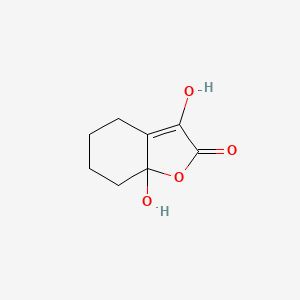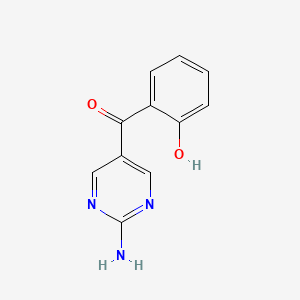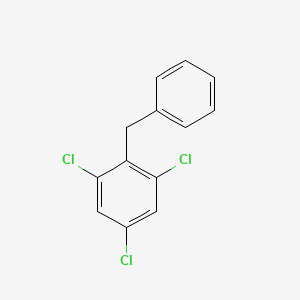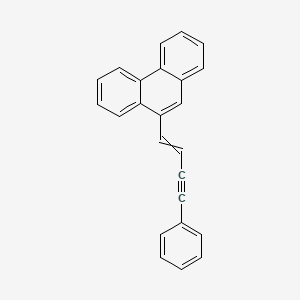
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its unique structure, which includes a phenanthrene backbone substituted with a 4-phenyl-1-buten-3-ynyl group at the 9th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene with a suitable alkyne derivative under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce the 4-phenyl-1-buten-3-ynyl group to the phenanthrene core .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Halogenation: Bromine, sulfuric acid.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Halogenation: Halogenated phenanthrene derivatives.
科学研究应用
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. For example, its aromatic nature enables it to participate in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity .
相似化合物的比较
Similar Compounds
Phenanthrene: A parent compound with a simpler structure, lacking the 4-phenyl-1-buten-3-ynyl group.
Anthracene: A linear isomer of phenanthrene with different chemical properties and reactivity.
Naphthalene: A smaller PAH with two fused benzene rings, used in similar applications but with distinct properties.
Uniqueness
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
属性
CAS 编号 |
65350-43-8 |
|---|---|
分子式 |
C24H16 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
9-(4-phenylbut-1-en-3-ynyl)phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H |
InChI 键 |
OTNOXNMRUUSHDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


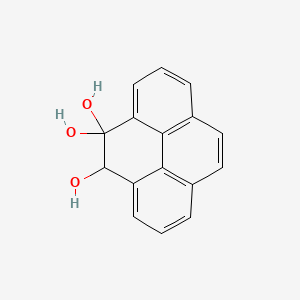
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
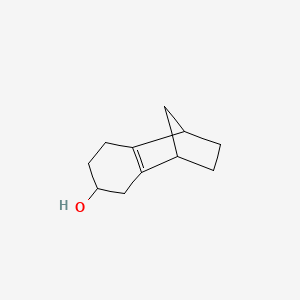

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
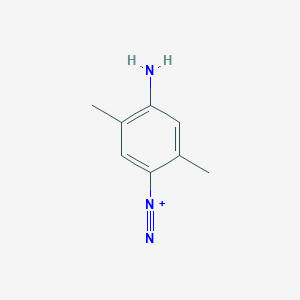
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
